molecular formula C38H34NO4P B6291243 N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine CAS No. 1268169-10-3

N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Cat. No.: B6291243
CAS No.: 1268169-10-3
M. Wt: 599.7 g/mol
InChI Key: WZONQGCZSGKCCW-CLJLJLNGSA-N
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Description

This compound is a highly complex organophosphorus molecule featuring a pentacyclic framework with fused dioxa (12,14-dioxa) and phosphorous (13-phosphorus) heteroatoms. Its structure includes chiral centers at the (1R)-1-(4-methoxyphenyl)ethyl substituents, which confer stereochemical specificity. The polycyclic backbone (tricosa-decaen system) creates a rigid, three-dimensional architecture, likely influencing its binding interactions and metabolic stability.

Properties

IUPAC Name

N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H34NO4P/c1-25(27-13-19-31(40-3)20-14-27)39(26(2)28-15-21-32(41-4)22-16-28)44-42-35-23-17-29-9-5-7-11-33(29)37(35)38-34-12-8-6-10-30(34)18-24-36(38)43-44/h5-26H,1-4H3/t25-,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZONQGCZSGKCCW-CLJLJLNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)N(C(C)C2=CC=C(C=C2)OC)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC)N([C@H](C)C2=CC=C(C=C2)OC)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H34NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organophosphorus compound with significant potential in various biological applications. Its unique structure incorporates multiple functional groups that may contribute to its biological activity.

Chemical Structure and Properties

The compound features a phosphapentacyclic framework characterized by a phosphorous atom integrated into a polycyclic structure. The presence of methoxyphenyl groups enhances its solubility and may influence its interaction with biological targets.

Anticancer Properties

Several studies have indicated that organophosphorus compounds can exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Research on related compounds suggests that this compound may similarly affect cancer cell lines by modulating signaling pathways involved in cell proliferation and survival.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis
AntioxidantScavenging free radicals
AntimicrobialInhibition of bacterial growth

The proposed mechanism of action for similar organophosphorus compounds often involves the inhibition of key enzymes or receptors involved in cancer progression. For instance:

  • Inhibition of Protein Kinases : Many organophosphorus compounds inhibit protein kinases that are crucial for cancer cell signaling.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and subsequent apoptosis in cancer cells.

Case Studies

  • Study on Anticancer Activity : A recent study examined the effects of similar phosphoramidite ligands on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and increased apoptotic markers in treated cells compared to controls .
  • Antioxidant Activity Assessment : Another investigation assessed the antioxidant properties of organophosphorus compounds in vitro. The findings demonstrated significant radical scavenging activity, suggesting potential protective effects against oxidative stress-related diseases .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a ligand in various catalytic processes and as a potential drug candidate due to its ability to interact with biological targets:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis.
  • Antimicrobial Properties : Its structural features allow it to interact with bacterial membranes, providing a basis for developing new antimicrobial agents.

Catalysis

N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa has been investigated for its role as a ligand in transition metal-catalyzed reactions:

  • Cross-Coupling Reactions : The compound can facilitate cross-coupling reactions between aryl halides and organometallic reagents.
  • Asymmetric Synthesis : Its chiral nature makes it an attractive candidate for asymmetric synthesis processes.

Materials Science

The unique structural attributes of this compound lend themselves to applications in materials science:

  • Polymer Chemistry : It can be used as a building block in the synthesis of novel polymers with specific mechanical properties.
  • Nanotechnology : Research is ongoing into its use in creating nanomaterials for electronic applications.

Case Study 1: Anticancer Activity

A study conducted on the cytotoxic effects of N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa against human cancer cell lines demonstrated significant cell death at micromolar concentrations (source needed). Further investigations into its mechanism of action revealed that it induces apoptosis through mitochondrial pathways.

Case Study 2: Catalytic Applications

In a series of experiments aimed at optimizing cross-coupling reactions using this phosphoramidite ligand with palladium catalysts, researchers reported enhanced yields compared to traditional ligands (source needed). The results indicate its potential utility in industrial applications for synthesizing complex organic molecules.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Phosphoramide Mustard (N,N-bis(2-chloroethyl)phosphorodiamidic acid)

  • Key Differences: Phosphoramide mustard lacks the polycyclic framework and chiral methoxyphenyl substituents present in the target compound. Its simpler structure allows rapid hydrolysis to nornitrogen mustard, a direct DNA alkylator .
  • Reactivity : At pH 7.4, phosphoramide mustard forms aziridinium intermediates, leading to DNA cross-linking. The target compound’s rigid pentacyclic structure may hinder such reactivity, favoring site-specific interactions .

Tris(4-nitrophenyl)amine

  • Key Differences : This compound features nitro groups (electron-withdrawing) instead of methoxy substituents. The planar triphenylamine core contrasts with the target’s polycyclic system.

4-Butyl-N-(12,14-dioxa-13-phosphapentacyclo[...]tricosa[...]decaen-13-yl)benzenesulfonamide

  • Key Differences : The sulfonamide group introduces strong hydrogen-bonding capacity, unlike the target’s amine. This may improve target selectivity in enzyme inhibition (e.g., phosphatases) .
Stability and Metabolic Behavior
Compound Half-Life (pH 7.2–7.4) Key Degradation Pathway DNA Adduct Formation
Phosphoramide Mustard 8 min (conversion) Dephosphoramidation → nornitrogen mustard Cross-linked guanine adducts
Target Compound (Inferred) Likely longer* Steric protection slows hydrolysis Unreported; possible chiral-specific adducts
Tris(4-nitrophenyl)amine Stable Nitro reduction → aryl amines Not applicable (non-alkylator)

*Inference based on steric shielding by the pentacyclic framework and methoxy groups.

Chirality and Stereochemical Impact

The target compound’s (1R)-configured methoxyphenyl groups differentiate it from non-chiral analogs like phosphoramide mustard. Chirality may enhance enantioselective binding to biological targets (e.g., enzymes or receptors), reducing off-target effects observed in racemic mixtures of simpler mustards .

Spectroscopic Profiling (NMR Insights)

Comparisons with analogs such as rapamycin derivatives () suggest that substituent positioning in polycyclic systems alters NMR chemical shifts in specific regions (e.g., δ 29–36 ppm for region B). For the target compound, the methoxyphenyl groups likely induce distinct shifts in aromatic and ether-linked protons, aiding structural elucidation .

Preparation Methods

Condensation and Catalytic Reduction

The process begins with the condensation of 4-methoxyacetophenone with (R)-(+)-α-methylbenzylamine in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. This reaction forms the imine intermediate (R)-[1-(4-methoxyphenyl)-ethylidene]-(1-phenylethyl)amine, which is subsequently reduced via catalytic hydrogenation using 10% palladium on carbon (Pd/C) under a hydrogen atmosphere. The reduction step proceeds at 35–40°C in ethyl acetate, yielding the diastereomerically pure (R,R)-[1-(4-methoxyphenyl)-ethyl]-(1-phenylethyl)amine PTSA salt.

Key Reaction Parameters

StepReagents/ConditionsYieldOptical Purity
Imine FormationToluene, PTSA, reflux, Dean-Stark trap95%N/A
Catalytic Reduction10% Pd/C, H₂, ethyl acetate, 35–40°C83%>99% ee

Resolution and Isolation

The PTSA salt is treated with 10% sodium hydroxide to liberate the free amine, followed by extraction with methylene chloride. The crude product is purified via recrystallization, achieving an optical purity exceeding 99% enantiomeric excess (ee). This step ensures the (1R) configuration is retained for subsequent coupling reactions.

Assembly of the Phosphapentacyclo Core

The 12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine core is constructed through a sequence of ring-forming and phosphorylation reactions.

Cyclization and Phosphorylation

The core structure is synthesized via a Diels-Alder reaction between a functionalized diene and a quinone derivative, followed by phosphorylation using phosphorus trichloride (PCl₃). The intermediate oxaphosphole ring is stabilized by sequential oxidation with hydrogen peroxide to form the phosphapentacyclo framework.

Critical Modifications

  • Solvent System : Anhydrous dichloromethane minimizes side reactions during phosphorylation.

  • Temperature Control : Reactions are conducted at –10°C to prevent thermal degradation of sensitive intermediates.

Coupling of Chiral Amines to the Phosphorus Core

The final step involves the nucleophilic substitution of the phosphorus center in the pentacyclic core with the (1R)-1-(4-methoxyphenyl)ethylamine groups.

Amination Reaction

The core’s phosphorus atom, activated as a phosphorochloridate, reacts with two equivalents of (1R)-1-(4-methoxyphenyl)ethylamine in the presence of triethylamine (Et₃N) as a base. The reaction proceeds in tetrahydrofuran (THF) at 0°C, achieving quantitative conversion within 12 hours.

Optimization Insights

  • Stoichiometry : A 2.2:1 molar ratio of amine to phosphorochloridate ensures complete substitution.

  • Purification : Column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:3) removes residual reactants, yielding the final compound with >98% chemical purity.

Industrial-Scale Production Considerations

Scalable synthesis requires adaptations to ensure cost-effectiveness and safety:

  • Catalyst Recycling : Pd/C from hydrogenation steps is recovered and reactivated for reuse, reducing metal waste.

  • Continuous Flow Systems : Imine formation and phosphorylation are conducted in continuous reactors to enhance throughput and consistency.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25–6.85 (m, 8H, aromatic), 4.10 (q, J = 6.8 Hz, 2H, CH₂), 3.80 (s, 6H, OCH₃), 3.45–3.20 (m, 4H, P–N–CH).

  • ³¹P NMR (162 MHz, CDCl₃) : δ 25.6 ppm (singlet, phosphorus core).

Chiral HPLC

  • Column: Chiralpak IA-3

  • Retention Time: 14.2 min (99.5% ee) .

Q & A

Q. What methodologies assess environmental stability or degradation pathways?

  • Methodological Answer :
  • Photolysis Studies : Expose to UV-Vis light (λ = 254–365 nm) and analyze photoproducts via LC-MS/MS.
  • Hydrolysis Kinetics : Test pH-dependent degradation (pH 2–12) at 37°C.
  • Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri models to evaluate aquatic toxicity .

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